(S)-3,3-Difluoropiperidin-4-ol

Chiral resolution Enantiomeric purity Stereospecific synthesis

Specify the (S)-enantiomer for critical CNS and PROTAC projects. Substituting with racemic or (R)-forms introduces significant risk. The gem-difluoro motif and defined stereochemistry at the 4-position are crucial for modulating pKa, LogP, and metabolic stability, directly impacting target engagement and ADME profiles. Using non-specific analogs compromises project outcomes.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
Cat. No. B8215520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3-Difluoropiperidin-4-ol
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2/t4-/m0/s1
InChIKeyJUQGDOXIAAIQGK-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3,3-Difluoropiperidin-4-ol: A Chiral Fluorinated Piperidine Scaffold for Precision Medicinal Chemistry


(S)-3,3-Difluoropiperidin-4-ol (CAS 2375164-94-4) is a chiral, gem-difluorinated piperidine building block . It features a piperidine ring with two fluorine atoms at the 3-position and a hydroxyl group at the 4-position with defined (S)-stereochemistry . This compound is a member of a broader class of fluorinated saturated heterocyclic amines that are systematically studied for their unique physicochemical properties (e.g., modulated pKa, LogP, and metabolic stability) which are critical in early drug discovery .

Why the (S)-Enantiomer of 3,3-Difluoropiperidin-4-ol is a Non-Substitutable Procurement Specification


The (S)-enantiomer of 3,3-difluoropiperidin-4-ol cannot be substituted with the racemic mixture or the (R)-enantiomer without significant risk to project outcomes. Chirality at the 4-position is a critical determinant of biological activity and molecular recognition in drug discovery . The specific stereochemistry is defined by its IUPAC name ((4S)-3,3-difluoropiperidin-4-ol) and its unique InChI Key (JUQGDOXIAAIQGK-BYPYZUCNSA-N), which differentiates it from the (R)-enantiomer (InChI Key: JUQGDOXIAAIQGK-SCSAIBSYSA-N) [REFS-1, REFS-2]. Furthermore, the gem-difluoro motif at the 3-position is a key structural feature that imparts a specific conformational bias and modulates physicochemical properties (pKa, LogP) in ways that non-fluorinated or mono-fluorinated piperidines cannot replicate, as shown in systematic studies of this scaffold class . Using a non-specific analog introduces uncontrolled variables in both chemical properties and biological target engagement.

Quantitative Differentiation of (S)-3,3-Difluoropiperidin-4-ol Against Closest Analogs


Chiral Purity Defines Biological Relevance: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The (S)-enantiomer of 3,3-difluoropiperidin-4-ol possesses a defined stereocenter, which is critical for achieving predictable and reproducible biological activity . Procurement of the racemic mixture introduces a 50% impurity of the (R)-enantiomer, which can have different or even antagonistic effects on biological targets. The specific (S)-configuration is unambiguously defined by its InChI Key (JUQGDOXIAAIQGK-BYPYZUCNSA-N), in contrast to the (R)-enantiomer (JUQGDOXIAAIQGK-SCSAIBSYSA-N) and the racemate (JUQGDOXIAAIQGK-UHFFFAOYSA-N) [REFS-2, REFS-3]. Using the (S)-enantiomer is not a matter of higher purity but of a fundamentally different molecular entity, essential for projects requiring stereospecific structure-activity relationships (SAR).

Chiral resolution Enantiomeric purity Stereospecific synthesis Target engagement

Modulated Hydrophilicity (LogP) Through Strategic Fluorination: 3,3-Difluoro vs. Non-Fluorinated Piperidines

The gem-difluoro substitution in (S)-3,3-difluoropiperidin-4-ol imparts a specific physicochemical profile that differs from non-fluorinated piperidine analogs . The LogP of (S)-3,3-difluoropiperidin-4-ol is reported as -0.23, indicating a more hydrophilic character than unsubstituted piperidines (typical LogP ~0.0 to 0.5) . This shift is consistent with class-level findings showing that fluorination of saturated heterocyclic amines significantly reduces LogP, an effect attributed to the strong electron-withdrawing nature of fluorine and the resulting increase in molecular polarity .

LogP Lipophilicity Physicochemical properties ADME Blood-brain barrier permeability

High Fraction of sp³ Carbon (Fsp³) for Enhanced Molecular Complexity: 3,3-Difluoro vs. Aromatic Scaffolds

(S)-3,3-Difluoropiperidin-4-ol has an Fsp³ value of 1.0, indicating that all carbon atoms in the molecule are sp³ hybridized . This is a key differentiator from aromatic or heteroaromatic building blocks, which have lower Fsp³ values (e.g., a typical phenyl ring has an Fsp³ of 0). A high Fsp³ is a validated metric for improved drug candidate success, as it correlates with increased three-dimensional complexity, higher aqueous solubility, and lower promiscuity [1].

Fsp3 Fraction of sp3 carbons Molecular complexity Lead-likeness

Predicted High Metabolic Stability of the 3,3-Difluoropiperidine Scaffold Class

The 3,3-difluoropiperidine scaffold class, to which (S)-3,3-difluoropiperidin-4-ol belongs, is predicted to have high metabolic stability . A systematic study of difluorinated saturated heterocyclic amines demonstrated that members of this class exhibit low intrinsic microsomal clearance (CLint) . The gem-difluoro group at the 3-position is known to block a major site of oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for non-fluorinated piperidines [1]. This is a class-level inference based on the shared 3,3-difluoropiperidine core.

Metabolic stability Microsomal clearance CYP450 Oxidative metabolism

Strategic Hydrogen Bond Donor/Acceptor Profile for Targeted Molecular Recognition

(S)-3,3-Difluoropiperidin-4-ol possesses a specific hydrogen bond donor/acceptor (HBD/HBA) profile (2 HBD, 4 HBA) [1]. The piperidine nitrogen and the 4-hydroxyl group act as a hydrogen bond donor (and acceptor), while the two fluorine atoms are potent hydrogen bond acceptors. The 3,3-difluoro pattern creates a unique local electrostatic environment that can enhance binding affinity for certain biological targets compared to a non-fluorinated or mono-fluorinated piperidinol [2].

Hydrogen bonding Molecular recognition Ligand binding Pharmacophore

Optimal Research Applications for (S)-3,3-Difluoropiperidin-4-ol in Drug Discovery


Chiral Scaffold for Stereospecific Synthesis in CNS Drug Discovery Programs

Use (S)-3,3-difluoropiperidin-4-ol as a chiral building block in the synthesis of central nervous system (CNS) drug candidates. Its defined (S)-stereochemistry is essential for exploring stereospecific target engagement (e.g., GPCRs, ion channels) . The predicted high metabolic stability of the 3,3-difluoropiperidine scaffold and the LogP value of -0.23 support its use in creating lead compounds with favorable brain penetration and ADME properties.

Physicochemical Property Modulation Tool for Lead Optimization

Employ (S)-3,3-difluoropiperidin-4-ol as a versatile building block to fine-tune the physicochemical properties of a lead series. Its specific LogP (-0.23) and high Fsp³ (1.0) allow medicinal chemists to systematically increase molecular complexity and hydrophilicity, addressing common liabilities like low solubility and high promiscuity [1]. The unique hydrogen bond donor/acceptor profile (2 HBD, 4 HBA) [2] provides additional vectors for modulating target binding and selectivity.

Building Block for Targeted Protein Degradation (PROTAC) Linkers and Ligands

Utilize (S)-3,3-difluoropiperidin-4-ol as a core component in the design and synthesis of PROTAC molecules. The high Fsp³ (1.0) and the metabolic stability of the difluoropiperidine core are highly advantageous for creating linkers and E3 ligase ligands with improved physicochemical and pharmacokinetic profiles [1]. The stereodefined (S)-configuration can be used to optimize ternary complex formation and degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3,3-Difluoropiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.